AV22-149
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H28F3N3O6S2 |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
2-[2-(cyclooctylamino)-3,5,6-trifluoro-4-sulfamoylphenyl]sulfonylethyl N-phenylcarbamate |
InChI |
InChI=1S/C23H28F3N3O6S2/c24-17-18(25)22(36(31,32)14-13-35-23(30)29-16-11-7-4-8-12-16)20(19(26)21(17)37(27,33)34)28-15-9-5-2-1-3-6-10-15/h4,7-8,11-12,15,28H,1-3,5-6,9-10,13-14H2,(H,29,30)(H2,27,33,34) |
InChI-Schlüssel |
PRKQUNSPUREENJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
No Publicly Available In Vitro Characterization Data for AV22-149
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information could be found regarding the in vitro characterization of a compound designated as AV22-149.
This lack of publicly available data prevents the creation of an in-depth technical guide or whitepaper as requested. The identifier "this compound" may correspond to an internal research compound that has not yet been disclosed in publications or public filings. It is also possible that this identifier is incorrect or refers to a project name not indexed in public scientific databases.
Without access to primary research data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or to delineate any associated signaling pathways. Consequently, the requested data tables and Graphviz diagrams cannot be generated.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company directly for any available data. Public disclosure of in vitro characterization data typically occurs at later stages of drug development, often following patent applications or initial scientific publications.
An In-depth Technical Guide to the Receptor Binding Affinity and Signaling of AV22-149 (VEGF-A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and downstream signaling pathways of the ligand AV22-149, a designation for Vascular Endothelial Growth Factor-A (VEGF-A), with its primary receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The interaction between VEGF-A and VEGFR2 is a critical regulator of angiogenesis, the formation of new blood vessels, and represents a key target in various therapeutic areas, including oncology and ischemic diseases.
Quantitative Binding Affinity Data
The binding affinity of various VEGF-A isoforms to VEGFR2 has been quantified using multiple biophysical techniques. The equilibrium dissociation constant (K_D) is a measure of the binding affinity, with lower values indicating a stronger interaction. The data presented below summarizes the binding affinities determined by different experimental methods.
| Ligand (VEGF-A Isoform) | Receptor | Experimental Method | Dissociation Constant (K_D) | Reference |
| VEGF-A₁₆₅a | Monomeric VEGFR2 | Fluorescence Thermodynamics | 10 nM | [1] |
| VEGF-A₁₆₅a | Dimeric VEGFR2 | Fluorescence Thermodynamics | 230 pM | [1] |
| VEGF-A₁₆₅a | VEGFR2 | Surface Plasmon Resonance (SPR) | 8.6 ± 0.5 nM | [2] |
| VEGF-A₁₆₅b | VEGFR2 | Surface Plasmon Resonance (SPR) | 0.67 pM | |
| VEGF-A₁₂₁ | VEGFR2 | Surface Plasmon Resonance (SPR) | 0.66 nM | |
| VRBP1 (Peptide) | VEGFR2 | Surface Plasmon Resonance (SPR) | 228.3 nM | [3] |
| VEGF-A₁₆₅a-TMR | NLuc-VEGFR2 | NanoBRET | pKi of 9.81 for unlabeled VEGF-A₁₆₅a | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the determination of binding affinity are provided below.
2.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
-
Immobilization of Receptor:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human VEGFR2-Fc chimera onto the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density (e.g., 400-800 Resonance Units, RU).[2]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (VEGF-A isoforms) in a running buffer (e.g., HBS-EP+ buffer).
-
Inject the different concentrations of the analyte over the immobilized receptor surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 60 seconds).[2]
-
Allow for dissociation by flowing the running buffer over the chip for a defined dissociation time.
-
Regenerate the sensor surface between cycles if necessary using a mild regeneration solution.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams by flowing the analyte over a reference surface with an immobilized control protein.[2]
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures the interaction between two molecules in living cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for VEGFR2 fused to a NanoLuciferase (NLuc) donor (NLuc-VEGFR2).
-
Seed the transfected cells into a white, flat-bottomed 96-well plate (e.g., 40,000 cells/well) and incubate for 24 hours.[4]
-
-
Ligand Preparation:
-
Synthesize a fluorescently labeled version of VEGF-A, for example, with tetramethylrhodamine (B1193902) (TMR) at a specific site (VEGF-A-TMR), to act as the acceptor.[4]
-
-
Binding Assay:
-
Replace the cell culture medium with a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Add the NLuc substrate, furimazine, to each well at a final concentration of 10 µM.[4]
-
For competition assays, add increasing concentrations of unlabeled VEGF-A followed by a fixed concentration of VEGF-A-TMR.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[4]
-
-
Data Acquisition and Analysis:
-
Simultaneously measure the luminescence signal from the NLuc donor and the fluorescence signal from the TMR acceptor using a microplate reader equipped with appropriate filters.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the unlabeled ligand concentration to determine the inhibition constant (Ki).
-
2.3. Ligand Binding ELISA
This method quantifies the binding of a ligand to its receptor in a plate-based format.
-
Plate Coating and Blocking:
-
Coat a 96-well microplate with purified VEGF-A₁₆₅ protein.
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
-
Binding Reaction:
-
Add serial dilutions of a test inhibitor or unlabeled ligand to the wells.
-
Add a fixed concentration of biotinylated recombinant VEGFR2 to the wells.
-
Incubate the plate for 1-2.5 hours at room temperature with gentle agitation to allow for binding.[5]
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.[5]
-
Wash the plate again and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).[5]
-
Measure the signal using a microplate reader. The signal intensity is proportional to the amount of VEGFR2 bound to the coated VEGF-A.
-
Mandatory Visualizations
3.1. VEGF-A/VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and vascular permeability.
Caption: VEGF-A binding to VEGFR2 induces downstream signaling cascades, primarily the PLCγ/ERK and PI3K/Akt pathways.
3.2. Experimental Workflow for SPR Analysis
The following diagram illustrates a typical workflow for determining the binding kinetics of a ligand to its receptor using Surface Plasmon Resonance.
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
References
- 1. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of VEGFR2-binding peptides using high throughput bacterial display methods and functional assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. raybiotech.com [raybiotech.com]
AV22-149 biophysical properties
No Publicly Available Data for AV22-149 Prevents In-Depth Analysis
An extensive search of scientific and technical literature has revealed no publicly available information on a compound or molecule designated as "this compound." This absence of data makes it impossible to provide the requested in-depth technical guide on its biophysical properties.
Without any source data, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
Should a publicly recognized identifier or relevant documentation for this compound become available, a comprehensive technical guide can be generated. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to consult internal documentation or await public disclosure of data related to "this compound."
Methodological & Application
Application Notes and Protocols for AV22-149 in Animal Models
Initial Investigation Reveals No Publicly Available Data for "AV22-149"
A comprehensive search of publicly available scientific literature and clinical trial databases for "this compound" did not yield any specific information regarding its mechanism of action, signaling pathways, or use in animal models. The search results did identify compounds with similar designations, such as THR-149 and VVZ-149, which are distinct molecules with their own specific applications and research data.
Therefore, it is not possible to provide detailed application notes and protocols for a compound for which there is no available scientific information. The following sections outline the general procedures and considerations that would be necessary for utilizing a novel compound like this compound in animal models, should information become available.
General Workflow for In Vivo Compound Evaluation
The successful application of a novel compound in animal models requires a systematic approach, beginning with fundamental characterization and progressing to efficacy studies.
Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic compound.
Hypothetical Signaling Pathway and Mechanism of Action
While no specific pathway for this compound is known, a common target for therapeutic compounds is the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is implicated in various inflammatory and autoimmune diseases. The diagram below illustrates a hypothetical inhibitory action of a compound on this pathway.
Troubleshooting & Optimization
Technical Support Center: AV-Class Gene Editing Systems
Disclaimer: Information regarding a specific product named "AV22-149" is not publicly available. This guide provides general information and troubleshooting advice regarding off-target effects and mitigation strategies relevant to adeno-associated virus (AAV)-delivered gene-editing systems, such as CRISPR-Cas9.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR-Cas9 gene editing?
Off-target effects refer to the unintended cleavage or editing of DNA at genomic sites that are not the intended target.[1] In CRISPR-Cas9 systems, the guide RNA (gRNA) is designed to direct the Cas9 nuclease to a specific genomic locus. However, the gRNA can sometimes guide the Cas9 to unintended sites with sequence similarity to the on-target site, leading to off-target mutations.[1] These unintended alterations can have significant consequences, including the disruption of normal cellular processes, activation of oncogenes, or other adverse events.[2]
Q2: How significant is the risk of off-target effects with AAV-delivered CRISPR-Cas9?
The risk of off-target effects is a critical consideration in all CRISPR-based therapies and research. While the CRISPR-Cas9 system is known for its high specificity, off-target cleavage can occur.[1][2] Studies involving AAV-mediated CRISPR targeting in neonatal mouse livers have shown a low off-target risk, but also indicated that AAV vector genomes can be captured by CRISPR-induced double-strand DNA breaks.[3] The frequency of off-target effects can vary depending on the experimental design, the gRNA sequence, and the delivery method.[1][2] For therapeutic applications, even a low off-target rate is a significant concern that must be thoroughly evaluated and minimized.[1]
Q3: What are the primary causes of off-target effects?
The main cause of off-target effects is the tolerance of the Cas9 nuclease for mismatches between the gRNA and the genomic DNA sequence. Off-target sites often have high sequence homology to the intended target site.[1] Off-target cleavage is more likely to occur at sites with a few base pair mismatches, particularly at the 5' end of the gRNA sequence.[2]
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Issue: High frequency of suspected off-target mutations observed in my experiment.
If you are observing a higher-than-expected rate of off-target effects, consider the following troubleshooting steps and mitigation strategies.
1. gRNA Design and Optimization:
-
Action: Re-evaluate your gRNA design. Utilize bioinformatics tools to identify and select gRNAs with minimal predicted off-target sites.
-
Mitigation:
2. Choice of Cas9 Nuclease and Delivery Method:
-
Action: Evaluate the Cas9 variant and the delivery system being used.
-
Mitigation:
-
Utilize high-fidelity Cas9 nucleases that have been engineered for reduced off-target activity.[3]
-
Consider the delivery method. While viral vectors like AAV are effective, the delivery of Cas9/sgRNA as a ribonucleoprotein (RNP) complex via electroporation has been shown to have higher on-target editing efficiency and lower off-target mutations compared to plasmid transfection.[2]
-
3. Tissue-Specific Expression:
-
Action: If your application is tissue-specific, assess the expression pattern of your gene-editing components.
-
Mitigation:
Quantitative Data Summary
| Mitigation Strategy | Effect on Off-Target Frequency | Key Considerations | Reference |
| High-Fidelity Cas9 Nucleases | Reduced off-target effects | May have different PAM requirements or on-target efficiency. | [3] |
| Truncated gRNAs | Reduced off-target effects | May have lower on-target editing efficiency. | [3] |
| Dual gRNA with Cas9 Nickases | Significantly reduces off-target mutations | Requires two gRNAs in close proximity to the target site. | [1] |
| RNP Delivery vs. Plasmid | Lower off-target mutations with RNP | RNP has a shorter half-life in the cell. | [2] |
| Tissue-Specific Promoters | Reduces off-target effects in non-target tissues | Promoter activity may vary. | [4] |
Key Experimental Protocols
Protocol 1: Whole-Genome Sequencing (WGS) for Off-Target Analysis
This protocol provides a general overview of how to assess on- and off-target insertions and deletions.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cells or tissues.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform.
-
Sequencing: Perform deep sequencing of the entire genome.
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify potential off-target sites using bioinformatics tools that predict sites with homology to the gRNA sequence.
-
Analyze the sequencing data at these predicted sites for the presence of insertions or deletions (indels) in the treated samples compared to the control samples.
-
Protocol 2: GUIDE-tag Analysis for Off-Target Site Identification
This method can be used to identify potential off-target sites of a nuclease.
-
Cell Culture and Transfection: Co-transfect cells with the gene-editing components and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: Isolate genomic DNA from the transfected cells.
-
Library Preparation and Sequencing: Prepare a library for deep sequencing that allows for the identification of genomic locations where the dsODN tag has been integrated.
-
Data Analysis: Analyze the sequencing data to map the integration sites of the dsODN tag. These integration sites correspond to the locations of double-strand breaks created by the nuclease, revealing both on- and off-target cleavage events.
Visualizations
Caption: Mechanism of on-target and off-target cleavage by the CRISPR-Cas9 system.
References
Technical Support Center: Troubleshooting Experimental Variability for AV22-149
Important Note for Researchers, Scientists, and Drug Development Professionals: Initial searches for "AV22-149" did not yield specific information regarding a particular molecule, assay, or experimental protocol within publicly available scientific databases. The guidance provided below is based on general principles of troubleshooting experimental variability in a laboratory setting. For precise and targeted advice, please provide more context about the nature of this compound (e.g., is it a small molecule, antibody, cell line, or a specific experimental procedure?).
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our results with this compound. What are the potential sources of this variability?
A1: Batch-to-batch variability can stem from multiple factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Stability and Handling: Inconsistent thawing/freezing cycles, improper storage temperatures, or lot-to-lot differences in critical reagents can introduce significant variability.
-
Sample Preparation: Variations in sample collection, processing, or storage can lead to inconsistent starting material.
-
Instrumentation: Lack of regular calibration and maintenance of essential equipment like pipettes, centrifuges, and plate readers can be a major source of error.
-
Operator-Dependent Variation: Differences in technique between laboratory personnel can contribute to variability, especially in sensitive assays.
Q2: Our assay involving this compound is showing a high coefficient of variation (%CV) between technical replicates. What steps can we take to improve precision?
A2: High %CV in technical replicates often points to issues with the execution of the assay itself. Consider the following:
-
Pipetting Technique: Ensure proper and consistent pipetting. Use calibrated pipettes and pre-wet the tips.
-
Mixing: Inadequate mixing of reagents or samples can lead to non-uniform reactions.
-
Edge Effects in Plate-Based Assays: Temperature or evaporation gradients across a microplate can cause "edge effects." To mitigate this, avoid using the outer wells or fill them with a buffer.
-
Incubation Times and Temperatures: Strict adherence to specified incubation times and precise temperature control are critical for reproducible results.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Assay Signal
If you are experiencing inconsistent signal (high background, low signal-to-noise ratio) in your experiments with this compound, follow this workflow:
Improving AV22-149 yield and purity
AV22-149 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of Kinase-X. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, helping you improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for maximizing yield?
The final coupling reaction (Step 3) is the most yield-sensitive part of the synthesis. This step involves the formation of a key C-N bond and is highly susceptible to side reactions if not performed under optimal conditions. Careful control of temperature, dropwise addition of reagents, and maintaining an inert atmosphere are crucial for success.[1][2]
Q2: What are the common impurities observed during the synthesis of this compound?
The most frequently observed process-related impurity is "Impurity-Y," which arises from a side reaction of the starting material in Step 3. Additionally, unreacted starting materials from Step 2 and over-alkylation byproducts can also be present if the reaction is not driven to completion or if temperature control is poor. The purity of starting materials is critical, as impurities can carry over into the final active pharmaceutical ingredient (API).[3][4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound due to its precision and ability to separate complex mixtures.[5][6][7] Gas Chromatography (GC) can also be used to detect volatile impurities.[6][7] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: What is the expected yield and purity for this compound synthesis?
The expected yield and purity can vary based on the scale and precision of the experimental setup. The following tables provide a summary of typical outcomes.
Table 1: Expected Yields per Synthesis Step
| Synthesis Step | Description | Expected Yield Range |
| Step 1 | Esterification | 90-95% |
| Step 2 | Suzuki Coupling | 85-90% |
| Step 3 | Amide Coupling | 65-75% |
| Overall | Three Steps | 55-65% |
Table 2: Purity Specifications for this compound
| Purity Grade | Purity Level (by HPLC) | Intended Use |
| Standard Grade | >95% | In vitro screening |
| High Purity | >99% | Cell-based assays, early-stage in vivo |
| Ultra-Pure | >99.5% | Advanced preclinical and clinical studies |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield in Step 3 (Amide Coupling)
You are consistently achieving yields below 60% in the final amide coupling step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture in Reaction: The coupling reagents are sensitive to moisture, leading to hydrolysis and reduced efficiency. | Ensure all glassware is flame-dried or oven-dried before use.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reagent Addition Rate: Adding reagents too quickly can lead to localized heating and side reactions.[2] | Add the coupling agent and base dropwise over a period of 30-60 minutes while monitoring the internal temperature of the reaction.[1] |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider adding a small additional charge of the coupling reagent.[1][8] |
| Sub-optimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition. | Maintain the reaction temperature strictly at the recommended 0°C during reagent addition and then allow it to slowly warm to room temperature. Use a calibrated thermometer. |
| Poor Stirring: Inefficient mixing can lead to localized concentration gradients and incomplete reaction. | Use a properly sized stir bar and ensure vigorous, continuous stirring throughout the reaction.[1] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in Step 3.
Issue 2: High Levels of Impurity-Y (>2%) after Purification
Despite purification by column chromatography, the final product contains more than 2% of Impurity-Y.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution during Chromatography: Impurity-Y has a similar polarity to this compound, causing it to co-elute during column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Consider using a different stationary phase (e.g., a different type of silica (B1680970) gel).[5] |
| Impurity Formation During Workup: The workup conditions may be promoting the formation of Impurity-Y. | Ensure the quenching step is performed quickly and at a low temperature.[1] Avoid prolonged exposure to acidic or basic conditions during the aqueous workup. |
| Insufficient Purification: A single purification step may not be enough to remove Impurity-Y to the required level. | Perform a recrystallization step after column chromatography. Toluene or a mixture of ethyl acetate (B1210297) and heptane (B126788) is a good starting point for solvent screening. |
| Inaccurate Purity Assessment: The HPLC method may not be adequately resolving this compound from Impurity-Y. | Develop a more robust HPLC method. Increase the run time, adjust the gradient, or change the column to one with a different selectivity to ensure baseline separation.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound - Step 3 (Amide Coupling)
-
Setup: Under a nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: To the stirred solution, add the amine intermediate (1.1 eq), followed by HOBt (1.2 eq) and EDCI (1.2 eq).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
This compound Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane (B92381)/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the partially purified this compound.
Signaling Pathway
This compound is an inhibitor of Kinase-X, a critical component of the Pro-Growth Signaling Pathway. By blocking the phosphorylation of Substrate-Y, this compound effectively halts downstream signaling, leading to cell cycle arrest.
This compound Mechanism of Action
Caption: The inhibitory effect of this compound on the Kinase-X pathway.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: AV22-149 Immune Response in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the immune response to AV22-149 in animal models. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenic profile of the this compound vector in common animal models?
A1: this compound, an adeno-associated virus (AAV) vector, is expected to elicit both innate and adaptive immune responses in animal models.[1][2] Early preclinical studies with AAV vectors have shown evidence of mild immune responses.[1][2] The magnitude and nature of this response can be influenced by factors such as the vector dose, route of administration, and the specific animal model used.[1][2] Researchers should anticipate the development of neutralizing antibodies (NAbs) against the AAV capsid and a potential cytotoxic T-lymphocyte (CTL) response to capsid proteins.[1]
Q2: How can pre-existing immunity to AAV vectors in animal colonies affect our study outcomes with this compound?
A2: Pre-existing immunity, primarily in the form of neutralizing antibodies from natural AAV infections, can significantly impact the efficacy of this compound. These NAbs can prevent the vector from transducing target cells, leading to reduced or absent transgene expression. It is crucial to screen animals for pre-existing NAbs before initiating a study to ensure accurate interpretation of results.[1]
Q3: What are the key differences in immune responses to AAV vectors observed between small and large animal models?
A3: While rodent models are valuable for initial immunogenicity screening, larger animal models such as non-human primates (NHPs) often provide a more predictive model of the human immune response.[1] For instance, studies in NHPs have revealed differences in the function and phenotype of capsid-reactive T-cells compared to those in humans.[1] The translation of findings from rodent and dog models to human studies has not always been successful, highlighting the need for careful model selection.[1][2]
Q4: What are the primary mechanisms driving the cellular immune response to this compound?
A4: The cellular immune response is a critical component of the adaptive immune response to AAV vectors.[3] It is primarily mediated by CD8+ cytotoxic T-lymphocytes that recognize and eliminate transduced cells presenting AAV capsid-derived peptides.[1] This process is initiated by the cross-presentation of AAV capsid proteins by antigen-presenting cells.[1] The magnitude of the virus-specific T-cell response can be highly correlated with disease severity in viral infections.[3][4]
Troubleshooting Guides
Issue 1: High variability in transgene expression across animals treated with this compound.
-
Possible Cause: Pre-existing neutralizing antibodies (NAbs) against the AAV capsid in some animals.
-
Troubleshooting Steps:
-
Screen all animals for pre-existing NAbs to the specific AAV serotype used in this compound prior to vector administration.
-
Exclude animals with high NAb titers from the study or group them separately to analyze the impact of pre-existing immunity.
-
Ensure consistent and accurate vector administration across all animals.
-
Issue 2: Rapid loss of transgene expression after initial successful transduction with this compound.
-
Possible Cause: A strong cytotoxic T-lymphocyte (CTL) response against transduced cells.
-
Troubleshooting Steps:
-
Perform an enzyme-linked immunosorbent spot (ELISpot) assay to quantify the number of capsid-specific T-cells.
-
Use flow cytometry to phenotype T-cell populations and identify activated CD8+ T-cells.
-
Consider using an immunomodulatory regimen, such as corticosteroids, to suppress the T-cell response, and evaluate its effectiveness.[1]
-
Issue 3: Unexpected inflammatory response at the injection site or systemically after this compound administration.
-
Possible Cause: Innate immune activation by the AAV vector.
-
Troubleshooting Steps:
-
Measure pro-inflammatory cytokine and chemokine levels (e.g., IL-6, TNF-α, IFN-γ) in serum at various time points post-administration.
-
Perform histological analysis of the injection site and major organs to assess immune cell infiltration.
-
Ensure the vector preparation is free of contaminants that could trigger an inflammatory response.
-
Quantitative Data Summary
Table 1: Representative Cytokine Profile in C57BL/6 Mice Following Intravenous Administration of this compound
| Cytokine | Pre-dose (pg/mL) | 6 hours post-dose (pg/mL) | 24 hours post-dose (pg/mL) | 7 days post-dose (pg/mL) |
| IL-6 | < 5 | 150 ± 25 | 45 ± 10 | < 5 |
| TNF-α | < 5 | 80 ± 15 | 20 ± 5 | < 5 |
| IFN-γ | < 5 | 30 ± 8 | 10 ± 3 | < 5 |
| IL-10 | < 5 | 25 ± 7 | 40 ± 12 | 15 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Neutralizing Antibody Titers in Non-Human Primates Following Intramuscular Administration of this compound
| Animal ID | Pre-dose Titer | Week 4 Post-dose Titer | Week 12 Post-dose Titer |
| NHP-01 | < 1:5 | 1:200 | 1:800 |
| NHP-02 | < 1:5 | 1:150 | 1:650 |
| NHP-03 | 1:10 | 1:500 | 1:2000 |
| NHP-04 | < 1:5 | 1:250 | 1:1000 |
Titer is defined as the reciprocal of the highest serum dilution that neutralizes 50% of vector transduction.
Experimental Protocols
Protocol 1: Quantification of Neutralizing Antibodies (NAbs) by in vitro Transduction Inhibition Assay
-
Serum Preparation: Collect blood samples from animals at specified time points and isolate serum. Heat-inactivate the serum at 56°C for 30 minutes.
-
Serial Dilution: Perform serial dilutions of the heat-inactivated serum in cell culture medium.
-
Vector Incubation: Mix the diluted serum with a known concentration of this compound expressing a reporter gene (e.g., luciferase) and incubate for 1 hour at 37°C.
-
Cell Transduction: Add the serum-vector mixture to a permissive cell line (e.g., HEK293) and incubate for 48-72 hours.
-
Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity).
-
Titer Calculation: The NAb titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in reporter gene expression compared to a control with no serum.
Protocol 2: ELISpot Assay for Capsid-Specific T-cells
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from animals.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Add the isolated cells to the coated plate.
-
Stimulation: Stimulate the cells with a peptide library spanning the this compound capsid protein. Include positive (e.g., PHA) and negative (e.g., media alone) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate to develop the spots, which represent individual IFN-γ-secreting cells.
-
Analysis: Count the spots using an automated ELISpot reader.
Visualizations
Caption: Innate immune activation pathway following this compound administration.
References
- 1. Immune Response Mechanisms against AAV Vectors in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Response Mechanisms against AAV Vectors in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prospects of animal models and their application in studies on adaptive immunity to SARS-CoV-2 [frontiersin.org]
- 4. Prospects of animal models and their application in studies on adaptive immunity to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Refining AV22-149 dosage for optimal results
Disclaimer: The following information is based on a hypothetical molecule, AV22-149, a selective inhibitor of the MEK1/2 kinases in the ERK signaling pathway. All data, protocols, and troubleshooting advice are provided as illustrative examples for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For most cancer cell lines, a starting concentration of 10-50 nM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q2: What is the solubility of this compound?
This compound is soluble in DMSO up to 10 mM. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it in culture media to the desired final concentration. Ensure the final DMSO concentration in the culture media is below 0.1% to avoid solvent-induced toxicity.
Q3: How can I confirm that this compound is inhibiting the ERK signaling pathway in my cells?
The most common method to confirm the on-target activity of this compound is to perform a western blot analysis to assess the phosphorylation levels of ERK (p-ERK). A significant decrease in p-ERK levels upon treatment with this compound indicates successful pathway inhibition.
Q4: Does this compound exhibit off-target effects?
While this compound is designed to be a selective MEK1/2 inhibitor, off-target effects are possible, especially at higher concentrations. To assess for off-target effects, consider performing a kinome scan or testing the effects of this compound on the phosphorylation of other key signaling kinases.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability observed after this compound treatment. | 1. Sub-optimal dosage. 2. Cell line is resistant to MEK inhibition. 3. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Confirm MEK/ERK pathway activation in your cell line (e.g., via western blot for p-ERK). Consider using a positive control cell line known to be sensitive to MEK inhibitors. 3. Ensure proper storage of this compound stock solutions (-20°C or -80°C) and use freshly prepared dilutions for experiments. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology changes or toxicity at low concentrations. | 1. DMSO toxicity. 2. Off-target effects of this compound. | 1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. 2. Test for off-target effects using a lower concentration range or a different MEK inhibitor as a comparator. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 2 nM. Also, prepare a vehicle control (0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Summary
| Cell Line | This compound IC50 (nM) | p-ERK Inhibition (at 100 nM) |
| HT-29 (Colon Cancer) | 15.2 | 85% |
| A375 (Melanoma) | 8.7 | 92% |
| Panc-1 (Pancreatic Cancer) | 125.6 | 45% |
| HCT116 (Colon Cancer) | > 1000 | < 10% |
Visualizations
Caption: The ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Validation & Comparative
Benchmarking AV22-149: Data Currently Unavailable in Public Domain
A comprehensive benchmarking analysis of AV22-149 against current standard-of-care treatments cannot be provided at this time. Extensive searches for "this compound" have yielded no specific information regarding its mechanism of action, intended therapeutic area, or any associated preclinical or clinical studies.
The initial step in generating a comparative guide is to understand the fundamental properties of the molecule . This includes identifying the biological pathways it targets and the medical condition it is designed to treat. Without this foundational knowledge, it is impossible to determine the relevant standard-of-care therapies for a meaningful comparison of efficacy, safety, and experimental protocols.
Further investigation into publicly available scientific literature and clinical trial registries did not produce any data related to a compound designated this compound. This suggests that this compound may be an internal designation for a very early-stage compound that has not yet been publicly disclosed, or the identifier may be incorrect.
To proceed with a benchmarking analysis, information regarding the following aspects of this compound is essential:
-
Therapeutic Target and Mechanism of Action: Understanding the specific protein, gene, or pathway that this compound modulates is critical to identify comparable treatments.
-
Intended Indication: The specific disease or condition for which this compound is being developed will determine the current standard-of-care therapies.
-
Preclinical and Clinical Data: Any available data on the efficacy and safety of this compound from in vitro, in vivo, or human studies would be necessary for a quantitative comparison.
Without this essential information, a comparison guide with data tables, experimental protocols, and signaling pathway diagrams as requested cannot be generated.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of AV22-149, a novel negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and Fenobam, a clinically evaluated mGluR5 antagonist. This comparison is intended to inform research and development decisions by presenting key preclinical and clinical findings for both compounds.
Compound Overview
This compound represents a next-generation mGluR5 NAM, structurally analogous to Basimglurant (B1667758) (RG7090), with high potency and selectivity. It is under investigation for its therapeutic potential in major depressive disorder (MDD).
Fenobam is a nonbenzodiazepine anxiolytic agent that was later identified as a potent and selective noncompetitive mGluR5 antagonist with inverse agonist properties.[1] It has been studied in anxiety disorders and Fragile X syndrome.[2]
Mechanism of Action
Both compounds target the mGluR5, a G-protein coupled receptor involved in modulating excitatory neurotransmission. However, their modulatory actions differ slightly.
-
This compound (as Basimglurant) acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site and reducing the receptor's response to glutamate.[3] This dampens excessive glutamatergic signaling.
-
Fenobam also acts at an allosteric site but is characterized as a noncompetitive antagonist and has demonstrated inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of an agonist.[1]
Mechanism of mGluR5 modulation by this compound and Fenobam.
Preclinical Data Summary
| Parameter | This compound (as Basimglurant) | Fenobam | Reference |
| Binding Affinity (Kd) | 1.1 nM (human mGlu5) | 31 nM (human mGlu5) | [4],[1] |
| Functional Activity (IC50) | Potent inhibitor of glutamate-induced intracellular calcium response | 58 nM (inhibition of quisqualate-evoked intracellular calcium response) | [3],[1] |
| Selectivity | High specificity for mGlu5 | Selective for mGlu5 | [5],[1] |
| In Vivo Efficacy | Antidepressant-like effects in rodent models | Anxiolytic activity in rodent models (e.g., Vogel conflict test) | [6],[1] |
Clinical Trial Data Comparison
This compound (as Basimglurant) in Major Depressive Disorder
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Basimglurant as an adjunctive therapy in patients with MDD who had an inadequate response to antidepressant treatment.
| Endpoint (6-week treatment) | Placebo | Basimglurant (1.5 mg) | p-value | Reference |
| Change in Clinician-Rated MADRS Score (Primary) | -14.6 | -16.1 | 0.42 | [7] |
| Change in Patient-Rated MADRS Score (Secondary) | -13.3 | -16.2 | 0.04 | [8] |
| Patient-Rated MADRS Remission Rate (Secondary) | 22.0% | 36.0% | 0.03 | [8] |
| Change in QIDS-SR-16 Score (Secondary) | -5.8 | -7.5 | 0.009 | [8] |
While the primary endpoint was not met, Basimglurant showed a statistically significant effect on several patient-rated secondary endpoints, suggesting a potential antidepressant effect.[7][8]
Fenobam in Anxiety and Fragile X Syndrome
Fenobam was evaluated in several clinical trials for anxiety and more recently in a pilot study for Fragile X syndrome.
| Study Population | Key Findings | Reference |
| Anxiety Disorders | Efficacy comparable to diazepam in a double-blind, placebo-controlled trial. Good safety profile with no oversedation. | [9] |
| Fragile X Syndrome (Pilot Study) | Single doses (50-150 mg) were well-tolerated. Showed potential for clinical improvements in behavior and prepulse inhibition (PPI). | [2] |
Experimental Protocols
FLIPR Calcium Mobilization Assay (for Functional Activity)
This assay is a standard method for assessing the activity of compounds that modulate Gq-coupled receptors like mGluR5.[3]
Workflow for the FLIPR Calcium Mobilization Assay.
Protocol Steps:
-
Cell Culture: Cells stably expressing the human mGluR5 receptor are cultured and plated in microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Incubation: The test compound (this compound or Fenobam) at various concentrations is added to the wells and incubated.
-
Agonist Stimulation: An mGluR5 agonist, such as glutamate or quisqualate, is added to stimulate the receptor.[1][3]
-
Data Acquisition: A Fluorometric Imaging Plate Reader (FLIPR) measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of the test compound.
Rodent Models of Anxiety (e.g., Vogel Conflict Test)
This test is used to screen for potential anxiolytic drugs.
Protocol Steps:
-
Water Deprivation: Rats are deprived of water for a period to motivate them to drink.
-
Training: The animals are placed in a chamber with a drinking spout and are trained to drink from it.
-
Test Session: During the test session, the animals receive a mild electric shock every 20th lick of the spout.
-
Drug Administration: The test compound (e.g., Fenobam) is administered orally before the test session.[1]
-
Data Collection: The number of shocks the animals are willing to take to drink is recorded. An increase in the number of shocks taken is indicative of an anxiolytic effect.
Summary and Conclusion
This compound (as Basimglurant) and Fenobam are both potent and selective allosteric modulators of mGluR5, a promising target for a range of CNS disorders.
-
This compound (as Basimglurant) has a higher binding affinity and has been investigated as an adjunctive treatment for MDD. While it did not meet its primary endpoint in a Phase II trial, it showed promising effects on patient-reported outcomes, warranting further investigation.[8]
-
Fenobam has a well-established anxiolytic profile in both preclinical and clinical settings and has shown potential in treating core symptoms of Fragile X syndrome.[1][2]
The choice between these or similar compounds for further development will depend on the specific therapeutic indication, the desired clinical endpoint, and the overall safety and tolerability profile. The data presented in this guide provide a foundation for such an evaluation.
References
- 1. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmg.bmj.com [jmg.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Basimglurant - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Analysis of AV22-149: Specificity and Selectivity Profile Remains Undisclosed
A comprehensive analysis of the specificity and selectivity of the entity designated AV22-149 cannot be provided at this time due to the absence of publicly available data. Extensive searches for "this compound" across scientific literature, patent databases, and drug development resources have yielded no specific information regarding its molecular identity, biological targets, or mechanism of action.
The lack of accessible research or documentation on this compound prevents a comparative analysis with alternative molecules or technologies. Consequently, the creation of data tables summarizing quantitative performance, detailing experimental protocols, and visualizing signaling pathways, as requested, is not feasible.
For a thorough evaluation of this compound's performance, detailed experimental data would be required. This would typically include, but is not limited to:
-
Binding Assays: Quantitative measurement of the affinity of this compound to its intended target(s).
-
Enzymatic or Functional Assays: Assessment of the functional consequence of this compound binding to its target(s), such as inhibition or activation.
-
Selectivity Profiling: Screening of this compound against a panel of related and unrelated targets to determine its off-target effects.
-
Cell-based Assays: Evaluation of the activity of this compound in a cellular context to confirm its mechanism of action and assess its cellular potency and potential toxicity.
Without access to studies detailing these aspects of this compound, no objective comparison or data presentation can be formulated. Similarly, the signaling pathways and experimental workflows associated with this compound remain unknown, precluding the generation of the requested Graphviz diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult any internal or proprietary documentation that may be available to them. Should "this compound" be an internal project code or a very recent discovery not yet in the public domain, this would explain the current lack of information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
